

Confirming the Identity of Ergosterol Acetate Using NMR: A Comparative Guide

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Compound of Interest		
Compound Name:	Ergosterol acetate	
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For researchers, scientists, and drug development professionals, unequivocally confirming the identity of synthesized or isolated compounds is a critical step in ensuring data integrity and the validity of subsequent experiments. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR data for **ergosterol acetate** against its precursor, ergosterol, and a related sterol, cholesterol acetate, supported by experimental protocols and data visualizations to aid in its unambiguous identification.

Comparative Analysis of NMR Spectral Data

The identity of **ergosterol acetate** can be conclusively established by comparing its 1H and 13C NMR spectra with those of known standards and related compounds. The acetylation of the 3-hydroxyl group of ergosterol introduces characteristic chemical shift changes, providing clear markers for successful synthesis or isolation.

The most telling evidence of acetylation is the appearance of signals corresponding to the acetate group. In the 13C NMR spectrum of **ergosterol acetate**, a carbonyl signal is observed at approximately 170.6 ppm and a methyl signal from the acyl group appears around 21.4 ppm. [1] Correspondingly, the 1H NMR spectrum shows a new singlet for the methyl protons of the acetate group at approximately 2.1 ppm.[1] This proton signal exhibits a correlation to the carbonyl carbon in an HMBC experiment, further confirming the presence of the acetyl group at the C-3 position.[1]



Below is a summary of the key 1H and 13C NMR chemical shifts for **ergosterol acetate**, ergosterol, and cholesterol acetate, recorded in CDCl3. These values serve as a reference for comparison.

Compound	Key 1H NMR Chemical Shifts (ppm)	Key 13C NMR Chemical Shifts (ppm)
Ergosterol Acetate	~5.3-5.6 (olefinic H), ~4.7 (H-3), ~2.1 (CH3COO-)	~170.6 (C=O), ~141.4, ~139.8, ~135.6, ~131.9, ~119.6, ~116.3 (olefinic C), ~73.8 (C- 3), ~21.4 (CH3COO-)
Ergosterol	~5.56, ~5.38, ~5.19 (olefinic H), ~3.63 (H-3)[2]	~141.4, ~139.8, ~135.6, ~131.9, ~119.6, ~116.3 (olefinic C), ~70.5 (C-3)[2]
Cholesterol Acetate	~5.37 (olefinic H), ~4.60 (H-3), ~2.03 (CH3COO-)	~170.5 (C=O), ~139.8, ~122.6 (olefinic C), ~74.0 (C-3), ~21.4 (CH3COO-)

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the confirmation of **ergosterol acetate**'s identity.

Sample Preparation

- Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.
- Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for sterols and its residual proton signal at ~7.26 ppm can be used as an internal reference.
- Internal Standard: For quantitative analysis, a known amount of an internal standard, such
 as tetramethylsilane (TMS) or another inert compound with a distinct signal, should be
 added.



NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- 1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Typically 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- 13C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between 1H and 13C nuclei. This is particularly useful for confirming the position of the acetate group.



Data Processing and Analysis

- Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).
- Processing Steps:
 - Fourier Transformation: Convert the raw data (FID) into a spectrum.
 - Phasing: Correct the phase of the spectrum.
 - Baseline Correction: Ensure a flat baseline.
 - Referencing: Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at 0 ppm).
 - Integration: Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.
- Spectral Interpretation: Compare the obtained chemical shifts, coupling constants, and correlations with the reference data provided in the table and available in the literature.

Visualizing the Workflow and Logic

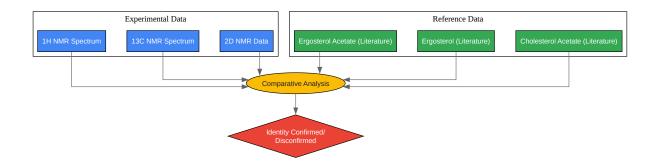
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in confirming the identity of **ergosterol acetate**.



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Fig. 1: Experimental workflow for NMR-based identity confirmation.





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Fig. 2: Logical relationship for data comparison and identity confirmation.

By following this comprehensive guide, researchers can confidently and accurately confirm the identity of **ergosterol acetate**, ensuring the reliability of their research and development endeavors. The combination of detailed experimental protocols, comparative data, and clear visual workflows provides a robust framework for the structural verification of this and other similar sterol compounds.

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References

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